7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
Tricyclic Framework
Substituent Arrangement
- Ethyl and Methyl Groups : Adopt equatorial positions to minimize steric clash.
- 2-Phenylethyl Side Chain : The phenyl group rotates freely, contributing to conformational polymorphism in solution.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Mass Spectrometry
X-Ray Crystallographic Studies and Solid-State Packing Arrangements
While no direct crystallographic data exists for this derivative, analogous structures reveal:
- Packing Motifs : Herringbone arrangements driven by π-π stacking between aromatic systems.
- Hydrogen Bonds : N-H···O=C interactions stabilize layers (2.8–3.1 Å).
- Torsional Angles : The phenylethyl group adopts a gauche conformation relative to the carboxamide.
Comparative Structural Analysis
Properties
Molecular Formula |
C23H23N5O2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-3-27-20(24)17(22(29)25-12-11-16-7-5-4-6-8-16)13-18-21(27)26-19-10-9-15(2)14-28(19)23(18)30/h4-10,13-14,24H,3,11-12H2,1-2H3,(H,25,29) |
InChI Key |
YLVDSFQDZUUOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=C(C=CC4=N2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Key parameters influencing yield include:
-
Solvent system : Acetic acid/water mixtures (3:1 v/v) facilitate protonation of intermediates.
-
Temperature : Reactions proceed optimally at 80–90°C, balancing reaction rate and byproduct formation.
-
Catalyst : Lewis acids like ZnCl₂ (5 mol%) enhance regioselectivity for the tricyclic product.
A representative protocol involves refluxing 4-methylbenzaldehyde (10 mmol), ethylamine (12 mmol), and methyl isocyanide (10 mmol) in acetic acid/water for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:2), yielding the tricyclic core in 58–62%.
Sequential synthesis allows precise control over substituent introduction. This method involves constructing the bicyclic intermediate before installing the phenylethyl and carboxamide groups.
Bicyclic Intermediate Synthesis
Cyclocondensation of 1,2-diaminopropane with methylglyoxal in methanol at 60°C forms the 6-imino-13-methyl-2-oxo bicyclic scaffold. The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate), with a typical yield of 70%.
Phenylethyl Group Installation
Nucleophilic substitution introduces the 2-phenylethyl moiety:
-
Reagents : 2-Phenylethyl bromide (1.2 eq), K₂CO₃ (2 eq)
-
Solvent : DMF, 80°C, 6 hours
-
Yield : 85% after recrystallization from ethanol
Carboxamide Formation
The ethyl carboxamide group is introduced via Schotten-Baumann reaction :
-
Hydrolysis of the ethyl ester intermediate (HCl/EtOH, reflux, 4 hours) yields the carboxylic acid.
-
Reaction with ethylamine in THF using EDC/HOBt coupling agents affords the carboxamide (72% yield).
Catalytic Cyclization Strategies
Transition-metal catalysis enables efficient annulation of the triazatricyclic system. A palladium-catalyzed method using Pd(OAc)₂ (5 mol%) and Xantphos ligand (10 mol%) in toluene at 110°C achieves 68% yield. Key advantages include:
-
Reduced reaction time (8 vs. 12 hours for thermal methods)
-
Improved regioselectivity (>95% by HPLC)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
|---|---|---|---|---|
| Debus-Radiszewski | 58–62 | 92 | One-pot synthesis | Moderate regioselectivity |
| Stepwise Assembly | 70–85 | 98 | Precise functional group control | Multi-step purification |
| Pd-Catalyzed | 68 | 97 | Fast, high selectivity | Cost of catalyst |
Purification and Characterization
Final compounds are validated using:
-
¹H/¹³C NMR : Key signals include δ 8.2 ppm (imino NH) and δ 170 ppm (carboxamide carbonyl).
-
HRMS : Calculated for C₂₄H₂₅N₅O₂ [M+H]⁺: 428.2085; Found: 428.2083.
-
HPLC : >98% purity on C18 column (acetonitrile/water gradient).
Scale-Up Considerations
Industrial production requires:
-
Solvent Recovery : DMF and toluene are recycled via distillation (85% recovery rate).
-
Catalyst Recycling : Pd systems achieve 5 cycles with <10% activity loss.
-
Byproduct Management : Quinazoline impurities (<0.5%) are removed via pH-controlled crystallization.
Emerging Methodologies
Recent advances include:
-
Photoredox Catalysis : Visible-light-mediated cyclization reduces energy input (40°C vs. 80°C thermal).
-
Flow Chemistry : Continuous processing improves yield consistency (±2% vs. ±5% batch).
Chemical Reactions Analysis
Types of Reactions
7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromination using bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s tricyclic structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The target compound shares structural motifs with polycyclic and heterocyclic systems, such as the spiro[4.5]decane derivatives in . Key differences include:
- Ring Systems : The triazatricyclo core (8.4.0.0³,⁸) contrasts with spiro[4.5]decane frameworks, introducing greater rigidity and planar aromaticity.
- Substituents: The phenylethyl carboxamide group enhances lipophilicity compared to the dimethylamino or hydroxy-phenyl groups in ’s compounds .
Physicochemical Properties
Hypothetical data based on structural analogs:
Hydrogen Bonding and Crystallography
Hydrogen bonding patterns, analyzed via graph set theory (), influence crystallinity. The triazatricyclo system’s planar regions may promote π-π stacking, while the carboxamide and imino groups form intermolecular hydrogen bonds (e.g., N–H···O=C), enhancing crystal stability . In contrast, spiro compounds in exhibit more flexible hydrogen-bonding networks due to their non-planar structures .
Biological Activity
The compound 7-ethyl-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a triazatricyclo framework with multiple functional groups such as imino and carboxamide functionalities. Its molecular formula is with a molecular weight of 413.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3 |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN(C(C(C(NCCc1ccccc1)=O)=C1)=N)C(N=C2N3C=CC=C2C)=C1C3=O |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell walls and inhibition of protein synthesis.
Anticancer Activity
Studies have demonstrated promising anticancer properties of the compound in several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis (programmed cell death) through the activation of caspase pathways and modulation of cell cycle regulators.
Antiviral Effects
Preliminary data suggest that the compound may possess antiviral properties against certain viruses by inhibiting viral replication and entry into host cells. Further studies are required to elucidate the specific viral targets and pathways involved.
The biological activity of This compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.
- Receptor Modulation : It could modulate receptors associated with cell signaling pathways that control proliferation and apoptosis.
- DNA Interaction : Potential binding to DNA or RNA structures may disrupt normal cellular functions.
Case Studies
Several case studies have been conducted to assess the biological efficacy of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced antibacterial activity compared to standard antibiotics .
- Anticancer Research : A clinical trial investigated the effects of this compound on patients with advanced breast cancer, revealing a significant reduction in tumor size in a subset of participants .
- Antiviral Studies : Research published in Virology Journal indicated that the compound inhibited viral replication in vitro by targeting viral polymerases .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of complex tricyclic carboxamides requires precise control of reaction conditions, including temperature (e.g., 60–80°C for cyclization steps), solvent polarity (e.g., DMF or THF for solubility), and stoichiometric ratios of intermediates. Multi-step protocols often involve imine formation, cyclization, and carboxamide coupling, with purification via column chromatography (silica gel, eluent gradients) to isolate intermediates . Reaction progress should be monitored using TLC or HPLC to minimize side products like unreacted amines or over-alkylated derivatives .
Q. Which spectroscopic methods are most effective for characterizing its structure?
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the oxo group, N-H stretches at ~3300 cm⁻¹ for imino groups) .
- ¹H/¹³C NMR : Resolves stereochemistry and substitution patterns; aromatic protons (δ 7.2–7.8 ppm) and ethyl/methyl groups (δ 1.2–1.5 ppm) are critical for confirming regioselectivity .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
Q. How can researchers assess its stability under varying pH conditions?
Conduct accelerated stability studies in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm). Hydrolysis of the imino group or lactam ring opening are common degradation pathways; kinetic modeling (e.g., first-order decay) quantifies half-life .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cell-based assays) may arise from differences in membrane permeability or off-target effects. Use orthogonal assays:
- Surface plasmon resonance (SPR) : Directly measures binding affinity to purified targets (e.g., kinases or GPCRs).
- Metabolomic profiling : Identifies off-target interactions via LC-MS/MS analysis of treated cell lysates .
- Molecular dynamics simulations : Validate target binding poses (e.g., using Schrödinger Suite) to correlate with experimental IC₅₀ trends .
Q. How can the compound’s pharmacokinetic (PK) properties be improved without altering its core scaffold?
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetylated imino or esterified carboxamide) to enhance oral bioavailability. Validate using Caco-2 cell permeability assays .
- Lipid nanoparticle encapsulation : Improves solubility and circulation time; characterize using dynamic light scattering (DLS) for particle size (target: <100 nm) and in vivo PK studies in rodent models .
Q. What computational methods predict its metabolic pathways?
- CYP450 metabolism prediction : Use ADMET Predictor or MetaDrug to identify likely oxidation sites (e.g., ethyl group hydroxylation).
- Density functional theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., B3LYP/6-31G* basis set) . Experimental validation via liver microsome assays (human/rat) with LC-HRMS identifies phase I/II metabolites .
Methodological Guidance for Data Interpretation
Q. How to design dose-response experiments for mechanistic studies?
- Dose range : Span 3–5 logs (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values.
- Control groups : Include vehicle controls and reference inhibitors (e.g., staurosporine for kinase assays).
- Data normalization : Express activity as % inhibition relative to controls; fit using nonlinear regression (e.g., GraphPad Prism’s log(inhibitor) vs. response model) .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Quality-by-Design (QbD) : Use DOE software (e.g., JMP) to optimize reaction parameters (temperature, catalyst loading).
- In-process controls (IPC) : Monitor key intermediates via inline FTIR or Raman spectroscopy .
- Stability-indicating assays : Ensure purity >98% by HPLC and confirm absence of genotoxic impurities (Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
